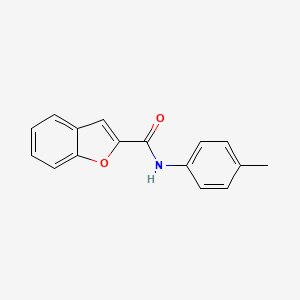

N-(4-methylphenyl)-1-benzofuran-2-carboxamide

説明

Significance of Benzofuran-2-carboxamide (B1298429) Scaffolds in Academic Research

The benzofuran (B130515) nucleus is a privileged structure in medicinal chemistry, meaning it is a molecular framework that frequently appears in biologically active compounds. nih.govnih.gov Derivatives of benzofuran have been shown to exhibit a vast array of pharmacological activities, making them attractive targets for drug discovery and development. nih.govniscair.res.in

Academic research has extensively documented the therapeutic potential of compounds containing the benzofuran scaffold. These activities include, but are not limited to:

Anticancer Properties: Numerous studies have synthesized and evaluated benzofuran derivatives, including carboxamides, demonstrating their ability to inhibit the growth of various cancer cell lines. nih.govnih.govrsc.org

Antimicrobial and Antifungal Activity: The benzofuran core is a component of compounds that show efficacy against various bacterial and fungal strains. niscair.res.in

Neuroprotective Effects: Certain benzofuran-2-carboxamides have been investigated for their potential to protect neuronal cells from damage, particularly in the context of neurodegenerative diseases. nih.govnih.govkoreascience.krresearchgate.net

Antioxidant and Anti-inflammatory Activities: The scaffold is associated with the ability to scavenge free radicals and modulate inflammatory pathways. rsc.orgresearchgate.net

Antiviral Activity: Research has also explored the potential of benzofuran derivatives as agents against various viruses. nih.govnih.gov

The versatility of the benzofuran ring allows for chemical modifications at several positions, enabling researchers to synthesize large libraries of related compounds. By systematically altering the substituents on the core structure, scientists can explore structure-activity relationships (SAR), which are crucial for optimizing a compound's biological efficacy and understanding its mechanism of action. nih.gov The carboxamide linkage at the 2-position of the benzofuran ring is a common feature in these research efforts, providing a key point for introducing diverse functional groups, such as the N-(4-methylphenyl) group.

Overview of Research Trajectories for N-(4-methylphenyl)-1-benzofuran-2-carboxamide and Related Congeners

Research involving N-(4-methylphenyl)-1-benzofuran-2-carboxamide and its structural analogs, known as congeners, has progressed along several distinct yet interconnected trajectories. These investigations primarily focus on elucidating how subtle changes to the molecule's structure, particularly on the N-phenyl ring, influence its biological activity.

Neuroprotective Research: One major area of investigation is the potential of N-aryl benzofuran-2-carboxamides in the context of neurodegenerative disorders like Alzheimer's disease. In one study, a series of 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives were synthesized to evaluate their neuroprotective and antioxidant effects. nih.govkoreascience.kr The study aimed to understand how different substituents on the phenyl ring impact the compound's ability to protect primary cultured rat cortical cells from excitotoxicity. nih.govnih.gov While the exact N-(4-methylphenyl) derivative was not the primary focus, the findings provided valuable SAR insights. For instance, a methyl group at the meta-position of the phenyl ring (compound 1f ) showed the most potent neuroprotective action against NMDA-induced excitotoxicity. nih.govnih.govresearchgate.net This suggests that the position and nature of the alkyl substituent are critical for activity.

Another line of neuroprotective research has explored the role of these compounds as modulators of amyloid-beta (Aβ42) aggregation, a key pathological event in Alzheimer's disease. nih.govresearchgate.net A study on N-phenylbenzofuran-2-carboxamides found that the substituents on the phenyl ring could dramatically alter the aggregation kinetics of Aβ42. nih.gov Depending on the substitution pattern, these compounds could either inhibit or promote the formation of amyloid fibrils. nih.gov For example, compounds with a methoxyphenol group demonstrated an ability to inhibit aggregation, whereas a derivative with a 4-methoxyphenyl (B3050149) substituent accelerated it. nih.govresearchgate.net This highlights a research trajectory focused on fine-tuning the molecular structure to achieve a specific modulatory effect on protein aggregation.

Anticancer Research: A second significant research trajectory is the exploration of benzofuran-2-carboxamides as potential anticancer agents. biointerfaceresearch.com The cytotoxic effects of these compounds against various human cancer cell lines have been the subject of numerous studies. nih.govnih.gov Research in this area often involves the synthesis of a series of derivatives with different substitutions to establish SAR for antiproliferative activity. nih.gov For example, one study synthesized and tested N-(4-isopropylphenyl)-1-benzofuran-2-carboxamide, a close congener of the title compound, as part of a screening program by the National Cancer Institute (NCI). biointerfaceresearch.com Such studies aim to identify compounds with high potency and selectivity against cancer cells. The SAR analysis from these investigations often indicates that the presence and position of halogen atoms or other functional groups on the N-phenyl ring can significantly enhance cytotoxic properties. nih.gov

The table below summarizes the influence of different substituents on the N-phenyl ring of the benzofuran-2-carboxamide scaffold based on various research findings.

| Research Area | Scaffold Modification | Observed Effect on Biological Activity |

| Neuroprotection | 7-methoxy-N-(3-methylphenyl )-benzofuran-2-carboxamide | Showed potent neuroprotective action against excitotoxicity. nih.govnih.gov |

| Neuroprotection | N-(methoxyphenyl )-benzofuran-2-carboxamide | Depending on substitution, can either inhibit or promote Aβ42 aggregation. nih.govresearchgate.net |

| Anticancer | N-(4-isopropylphenyl )-1-benzofuran-2-carboxamide | Selected for in vitro anticancer screening. biointerfaceresearch.com |

| Anticancer | Halogen substitution on the N-phenyl ring | Generally considered beneficial for enhancing cytotoxic properties. nih.gov |

These research trajectories underscore the importance of N-(4-methylphenyl)-1-benzofuran-2-carboxamide and its congeners as versatile molecular templates. By systematically modifying their structure, researchers continue to uncover novel biological activities and refine their understanding of the molecular determinants of therapeutic action, paving the way for the potential development of new chemical probes and therapeutic leads.

Structure

3D Structure

特性

IUPAC Name |

N-(4-methylphenyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c1-11-6-8-13(9-7-11)17-16(18)15-10-12-4-2-3-5-14(12)19-15/h2-10H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXIYCSNSKFMPFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601322300 | |

| Record name | N-(4-methylphenyl)-1-benzofuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601322300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49643680 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

97473-04-6 | |

| Record name | N-(4-methylphenyl)-1-benzofuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601322300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of N 4 Methylphenyl 1 Benzofuran 2 Carboxamide Derivatives

Strategies for Benzofuran (B130515) Core Construction

The benzofuran framework is a common motif in a multitude of biologically active natural products and synthetic compounds. nih.gov Consequently, numerous synthetic methods have been developed for its construction, broadly categorized into cyclization reactions and the design of specific precursors.

Cyclization Reactions in Benzofuran Synthesis

A variety of cyclization strategies have been employed to construct the benzofuran ring system. These methods often involve the formation of a new carbon-oxygen or carbon-carbon bond to close the furan (B31954) ring onto the benzene (B151609) nucleus.

Acid-catalyzed cyclizations of suitable precursors are a common approach. nih.govwuxiapptec.com For instance, the cyclization of α-aryloxycarbonyl compounds can be used to build the five-membered furanoid ring. oregonstate.edu Another strategy involves the palladium-catalyzed ring closure of precursors like o-(acyloxy)benzyl anions. rsc.org Transition-metal catalyzed transformations, in general, play a significant role in modern benzofuran synthesis. nih.gov Palladium-catalyzed oxidative cyclization of phenols and propiolates can generate benzofurans in good yields. nih.gov Furthermore, Sonogashira coupling reactions followed by cyclization are frequently used to prepare 2,3-disubstituted benzo[b]furans from o-iodoanisoles and terminal alkynes. organic-chemistry.org Other notable methods include photocyclizations, radical cyclizations, and intramolecular Wittig reactions. nih.govrsc.org

Recent advancements have also highlighted unconventional methodologies. For example, a one-pot approach starting from simple 1-aryl- or 1-alkylketones involves regioselective iron(III)-catalyzed halogenation followed by metal-mediated O-arylation and subsequent C-O cyclization. nih.gov Additionally, iodine(III)-catalyzed oxidative cyclization of 2-hydroxystilbenes provides an alternative route to 2-arylbenzofurans without the need for palladium catalysts. nih.gov

Table 1: Selected Cyclization Strategies for Benzofuran Synthesis

| Cyclization Strategy | Precursor Type | Catalyst/Reagent | Key Features |

|---|---|---|---|

| Acid-Catalyzed Cyclization | α-Aryloxycarbonyl compounds | Polyphosphoric acid (PPA) | Classical method, regioselectivity can be an issue. wuxiapptec.comoregonstate.edu |

| Palladium-Catalyzed Cyclization | o-Alkynylphenyl acetals | Pd(II) acetate (B1210297) | Efficient for producing substituted benzofurans. organic-chemistry.org |

| Sonogashira Coupling/Cyclization | o-Iodoanisoles and terminal alkynes | Pd(PPh₃)₂Cl₂, CuI | Versatile for 2,3-disubstituted benzofurans. rsc.org |

| Oxidative Cyclization | o-Alkenylphenols | PdCl₂(CH₃CN)₂ | Provides functionalized 2-benzyl benzo[b]furans. organic-chemistry.org |

| Iodine(III)-Catalyzed Cyclization | 2-Hydroxystilbenes | PhI(OAc)₂ | Metal-free alternative for 2-arylbenzofurans. nih.gov |

Precursor Design and Derivatization Approaches for the Benzofuran Moiety

The rational design of precursor molecules is critical for the successful synthesis of the benzofuran core. The choice of starting materials and their initial derivatization dictates the substitution pattern of the final benzofuran product.

Common precursors for benzofuran synthesis include salicylaldehydes, o-hydroxyacetophenones, and phenols. jocpr.com For instance, salicylaldehyde (B1680747) can be reacted with 1-chloroacetone to form 2-acetylbenzofuran, which can be further reduced. jocpr.com Vanillin has been used as a starting material for the synthesis of more complex benzofuran derivatives. jocpr.com

A prevalent strategy involves the use of o-alkynylphenols, which can undergo hydroalkoxylation reactions catalyzed by indium(III) halides to afford benzo[b]furans. organic-chemistry.org Similarly, o-(1-alkynyl)anisoles can be subjected to p-toluenesulfonic acid-mediated cyclization to yield 2-arylsubstituted benzofurans. jocpr.com Another approach utilizes the coupling of cuprous aryl acetylenes with o-halophenols. jocpr.com

The derivatization of these precursors allows for the introduction of various functional groups onto the benzofuran ring. For example, starting from isovanillin (B20041) and an ethynyl (B1212043) alcohol, a 2-cyclopentyl-7-methoxy-1-benzofuran-4-carbaldehyde has been synthesized through an ether intermediate followed by cyclization. jocpr.com

Carboxamide Bond Formation Techniques

The formation of the carboxamide bond between the benzofuran-2-carboxylic acid and an aniline (B41778) derivative is a pivotal step in the synthesis of N-(aryl)-1-benzofuran-2-carboxamides.

Amide Coupling Reagents and Conditions

A variety of coupling reagents are available to facilitate the formation of the amide bond from a carboxylic acid and an amine, a process that is fundamental in pharmaceutical synthesis. researchgate.net These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

Commonly used coupling reagents include carbodiimides such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize racemization. researchgate.netpeptide.com Other effective reagents include uronium/aminium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). nih.govpeptide.com

For the synthesis of N-(substitutedphenyl)benzofuran-2-carboxamides, a common procedure involves the use of EDC and HOBt in a solvent like tetrahydrofuran (B95107) (THF) at room temperature. researchgate.net Another reported method for installing an 8-aminoquinoline (B160924) (8-AQ) auxiliary onto benzofuran-2-carboxylic acid utilized HATU and N,N-diisopropylethylamine (DIPEA) in dichloromethane (B109758) (CH₂Cl₂). nih.govsemanticscholar.org

Table 2: Common Amide Coupling Reagents

| Reagent | Abbreviation | Key Features |

|---|---|---|

| Dicyclohexylcarbodiimide | DCC | Forms insoluble dicyclohexylurea byproduct. peptide.com |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Water-soluble byproduct, easy removal. researchgate.netpeptide.com |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU | Highly efficient, often used for challenging couplings. nih.gov |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Efficient with low racemization, especially with HOBt. peptide.com |

Functionalization at the Carboxamide Nitrogen with Aryl Substituents

The introduction of specific aryl groups at the carboxamide nitrogen is typically achieved by using the corresponding substituted aniline in the amide coupling reaction. researchgate.net For the synthesis of N-(4-methylphenyl)-1-benzofuran-2-carboxamide, 4-methylaniline (p-toluidine) would be the amine component.

Further functionalization at the nitrogen of an already formed benzofuran-2-carboxamide (B1298429) can also be accomplished. For instance, N-alkylation of N-phenyl-benzofuran-2-carboxamides has been achieved by treatment with sodium hydride (NaH) followed by reaction with an alkyl halide, such as 1-(3-chloropropyl)piperidine. nih.gov

A sophisticated strategy for diversifying the amide functionality involves a transamidation procedure. In one approach, an 8-aminoquinoline (8-AQ) amide of benzofuran-2-carboxylic acid is first synthesized. This 8-AQ group can then be replaced by various other amines. The transamidation is achieved by treating the 8-AQ amide with di-tert-butyl dicarbonate (B1257347) (Boc₂O) and 4-dimethylaminopyridine (B28879) (DMAP) to form an N-acyl-Boc-carbamate intermediate, which then reacts with the desired amine to yield the final product. nih.govchemrxiv.orgnih.gov This method allows for the late-stage introduction of a wide range of substituents at the carboxamide nitrogen. nih.gov

Regiospecific Modifications and Substituent Introduction on the Benzofuran and Phenyl Moieties

The introduction of substituents at specific positions on both the benzofuran ring and the N-phenyl group is crucial for structure-activity relationship studies.

For the benzofuran moiety, substituents on the benzene portion often originate from the precursor used in the core construction. nih.gov Direct functionalization of the furan ring is also possible. The C2 position is generally more reactive than the C3 position. chemrxiv.org However, directed C-H functionalization strategies have enabled the introduction of substituents at the C3 position. For example, using an 8-aminoquinoline directing group on the C2-carboxamide, palladium-catalyzed C-H arylation can install a variety of aryl and heteroaryl substituents at the C3 position. nih.govnih.govresearchgate.net

Regioselective modifications of the benzofuran ring can also be achieved through other methods. For instance, a regioselective dehydrative cyclization of arylacetals followed by regioselective bromination can lead to specifically substituted benzofurans. rsc.org Subsequent cross-coupling reactions, such as Suzuki or Sonogashira couplings, can then be used to introduce further diversity. oregonstate.edursc.org

Regarding the N-phenyl moiety, the substitution pattern is primarily determined by the choice of the aniline used in the initial amide coupling reaction. researchgate.net For example, using anilines with different substituents (e.g., methoxy (B1213986) groups) will result in the corresponding substituted N-phenylbenzofuran-2-carboxamides. researchgate.net

Alkylation and Arylation Strategies

Strategies for the alkylation and arylation of benzofuran-2-carboxamide derivatives often target the C3 position of the benzofuran ring, which is adjacent to the carboxamide group. A prominent and efficient method is the palladium-catalyzed C–H arylation. chemrxiv.orgmdpi.com This approach utilizes a directing group, such as 8-aminoquinoline (8-AQ), temporarily installed at the amide nitrogen to guide the catalyst to the C3 position for selective functionalization. chemrxiv.orgnih.gov

The general process involves reacting an N-(quinolin-8-yl)benzofuran-2-carboxamide substrate with an aryl iodide in the presence of a palladium catalyst, such as palladium(II) acetate (Pd(OAc)₂), and additives like silver acetate (AgOAc). mdpi.com This reaction has been shown to be effective for installing a wide range of aryl and heteroaryl substituents. chemrxiv.orgmdpi.com Studies have indicated that the C–H arylation protocol is particularly effective with aryl iodides that possess electron-donating substituents. chemrxiv.orgmdpi.com For example, reactions using 4-iodoanisole, 5-iodo-meta-xylene, and 4-iodotoluene (B166478) have resulted in high yields of the corresponding C3-arylated products. mdpi.com The proposed mechanism for this transformation proceeds through a Pd(II)/Pd(IV) catalytic cycle. mdpi.com

Following the successful C3-arylation, the 8-aminoquinoline directing group can be cleaved and replaced with the desired amine, such as p-toluidine, through a transamidation process to yield the final N-(4-methylphenyl)-1-benzofuran-2-carboxamide derivative. chemrxiv.orgmdpi.com This modular strategy allows for the creation of a diverse library of compounds from a common, functionalized intermediate. chemrxiv.orgnih.gov

Table 1: Examples of Pd-Catalyzed C3-Arylation of N-(quinolin-8-yl)benzofuran-2-carboxamide

| Aryl Iodide | Product Yield (%) | Reaction Time (h) | Reference |

|---|---|---|---|

| 4-iodoanisole | 86% | 7 | mdpi.com |

| 4-iodotoluene | 88% | 14 | mdpi.com |

| 5-iodo-meta-xylene | 76% | 14 | mdpi.com |

Halogenation and Heteroatom Incorporation

The incorporation of halogens and other heteroatoms into the N-(4-methylphenyl)-1-benzofuran-2-carboxamide structure is a key strategy for modulating its physicochemical and biological properties. Halogenated derivatives are often synthesized by starting with halogenated precursors. For instance, the synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives has been successfully achieved, demonstrating the compatibility of the amide coupling reaction with halogenated building blocks. mdpi.com

While direct halogenation of the final N-(4-methylphenyl)-1-benzofuran-2-carboxamide is less commonly detailed, the benzofuran ring system is amenable to various electrophilic substitution reactions. The position of halogenation would be directed by the existing substituents on the benzene portion of the benzofuran core.

Heteroatom incorporation is also achieved through cross-coupling reactions. The Suzuki coupling reaction, for example, is a powerful tool for creating carbon-carbon and carbon-heteroatom bonds. This methodology has been used to synthesize pyrazine (B50134) carboxamides, where different aryl or heteroaryl groups are coupled to a core structure. mdpi.com Similarly, the C3-arylation strategies mentioned previously can be adapted to introduce heteroaryl groups, as demonstrated by the successful coupling of thiophene-containing fragments onto the benzofuran scaffold. mdpi.com

Advanced Synthetic Approaches and Reaction Optimization

Modern synthetic chemistry increasingly relies on advanced technologies and meticulous optimization of reaction parameters to improve efficiency, reduce waste, and access novel chemical structures.

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions, including the synthesis of benzofuran derivatives. researchgate.netnih.gov This method offers several advantages over conventional heating, such as significantly reduced reaction times, often from hours to minutes, operational simplicity, and frequently higher product yields. researchgate.netmdpi.com The synthesis of various benzofuran carboxamide ligands has been successfully achieved using microwave-assisted reactions, such as the Perkin rearrangement. nih.govnih.gov

For example, the reaction of salicylaldehydes with phenacyl bromides under base-mediated, solvent-free microwave irradiation conditions proceeds cleanly to afford functionalized benzofurans in excellent yields. researchgate.net Similarly, one-pot, three-component domino reactions to produce complex heterocyclic systems have been efficiently carried out under solvent-free microwave conditions, highlighting the eco-friendly nature of this approach. nih.gov The application of microwave irradiation can be particularly beneficial for multi-step syntheses, streamlining the entire process. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction Type | Conventional Method Time | Microwave Method Time | Key Advantage | Reference |

|---|---|---|---|---|

| Synthesis of 2-quinolinone-fused γ-lactones | 4 hours | 10 seconds | Drastic time reduction | nih.gov |

| Synthesis of 2-formimidate-3-carbonitrile derivatives | Hours | 20 minutes | Excellent yields, short time | mdpi.com |

| Synthesis of dihydropyridines | Not specified | 30 minutes | High yields under solvent-free conditions | nih.gov |

Solvent Selection and Reaction Parameter Optimization

The outcome of a chemical synthesis is highly dependent on the reaction conditions, including the choice of solvent, temperature, catalyst, and additives. The optimization of these parameters is crucial for maximizing yield and purity.

In the palladium-catalyzed C–H arylation of benzofuran-2-carboxamides, a systematic optimization of reaction parameters was performed. chemrxiv.org Initial trials using toluene (B28343) as a solvent at 110°C provided a promising yield. chemrxiv.org Further investigation revealed that changing the solvent to cyclopentyl methyl ether (CPME) could be beneficial. mdpi.com The choice of additives, such as sodium acetate (NaOAc) and silver acetate (AgOAc), was also found to be critical for the reaction's efficiency. mdpi.com The catalyst loading, typically between 5 to 10 mol% of Pd(OAc)₂, is another parameter that is often fine-tuned to balance reaction efficiency with cost. mdpi.com

Solvent choice can also govern regioselectivity in certain cyclization reactions leading to benzofuran scaffolds. researchgate.net A wide range of solvents, from polar aprotic (like acetonitrile) to nonpolar (like toluene), have been employed in various synthetic strategies for benzofurans, each selected to suit the specific reaction mechanism and reagents involved. nih.gov For instance, nickel-catalyzed syntheses have utilized acetonitrile (B52724), while palladium-copper co-catalyzed Sonogashira couplings are often performed in triethylamine, which acts as both a base and a solvent. nih.gov

Purification and Isolation Techniques for N-(4-methylphenyl)-1-benzofuran-2-carboxamide Analogs

After the chemical synthesis is complete, the desired product must be isolated from the crude reaction mixture and purified to a high degree. The choice of purification technique depends on the physical and chemical properties of the target compound and the impurities present.

A common and highly effective method for the purification of benzofuran-2-carboxamide derivatives is flash column chromatography. mdpi.commdpi.com This technique uses a stationary phase, typically silica (B1680970) gel, and a mobile phase (a solvent or mixture of solvents like hexane (B92381) and ethyl acetate) to separate compounds based on their polarity. mdpi.com The progress of the reaction and the purity of the fractions are often monitored by thin-layer chromatography (TLC). mdpi.com

For preliminary workup, simple filtration through a plug of silica can be used to remove the catalyst and some polar impurities. mdpi.com After separation, the solvent is typically removed using a rotary evaporator to yield the purified product. mdpi.com In cases where the product has low solubility or is difficult to purify by standard chromatography, other techniques such as Soxhlet extraction may be employed. mdpi.com The final, purified compounds are then characterized using spectroscopic methods like Nuclear Magnetic Resonance (NMR) to confirm their structure and purity. mdpi.com

Spectroscopic and Structural Analysis of N-(4-methylphenyl)-1-benzofuran-2-carboxamide Currently Unavailable

Following a comprehensive search for empirical spectroscopic data required to detail the structural elucidation of N-(4-methylphenyl)-1-benzofuran-2-carboxamide, the necessary experimental information is not available in the public domain. Specific data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), two-dimensional NMR techniques, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Raman Spectroscopy for this exact compound could not be located.

The article, as outlined by the user, requires in-depth analysis of these specific spectroscopic techniques for the structural assignment and characterization of N-(4-methylphenyl)-1-benzofuran-2-carboxamide. This includes detailed interpretation of chemical shifts, coupling constants, vibrational frequencies, and molecular connectivity.

Searches were conducted for the compound under its systematic name and various synonyms, including "N-p-tolyl-1-benzofuran-2-carboxamide." While data for analogous structures, such as isomers (e.g., N-(3-methylphenyl)-1-benzofuran-2-carboxamide) or compounds with different heterocyclic cores (e.g., N-(4-methylphenyl)thiophene-2-carboxamide), are available, utilizing such information would be scientifically inaccurate and would not pertain to the specific molecule of interest.

Without access to the primary spectral data for N-(4-methylphenyl)-1-benzofuran-2-carboxamide, it is not possible to generate the thorough, informative, and scientifically accurate content required for the specified sections and subsections. The creation of data tables and detailed research findings as requested is therefore unachievable.

Further research or direct experimental analysis of the compound would be necessary to acquire the data needed to fulfill this request.

Spectroscopic and Advanced Structural Elucidation of N 4 Methylphenyl 1 Benzofuran 2 Carboxamide

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry is a critical analytical tool for determining the molecular weight of a compound and obtaining structural information through the analysis of its fragmentation patterns. High-resolution mass spectrometry and electrospray ionization are particularly valuable in the characterization of benzofuran (B130515) carboxamide derivatives. researchgate.net

High-Resolution Mass Spectrometry (HRMS) is utilized to determine the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For N-(substitutedphenyl)benzofuran-2-carboxamide derivatives, HRMS is the definitive method for confirming their elemental composition. researchgate.net This technique can differentiate between compounds with the same nominal mass but different atomic compositions, providing unambiguous confirmation of the chemical formula C₁₆H₁₃NO₂ for the title compound.

Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of thermally fragile molecules by transferring them from solution into the gas phase as intact ions, typically as protonated molecules [M+H]⁺. rsc.orgresearchgate.net Subsequent fragmentation of these ions via collision-induced dissociation (CID) provides valuable structural information. nih.gov

While specific experimental ESI-MS fragmentation data for N-(4-methylphenyl)-1-benzofuran-2-carboxamide is not detailed in the available literature, the fragmentation pathways for this class of compounds can be predicted. The most probable fragmentation would involve the cleavage of the amide bond (C-N bond), which is a common fragmentation pathway for carboxamides. This would lead to the formation of characteristic fragment ions, such as the benzofuran-2-carbonyl cation and the 4-methylaniline radical cation or related species. The study of fragmentation patterns in related benzofuran structures helps in predicting the behavior of the title compound under ESI-MS/MS conditions. nih.gov Predicted data for the closely related N-(2,4-dimethylphenyl)-1-benzofuran-2-carboxamide shows the formation of various adducts, including [M+H]⁺, [M+Na]⁺, and [M+K]⁺, which is typical for ESI-MS analysis. uni.lu

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. Although a specific crystal structure for N-(4-methylphenyl)-1-benzofuran-2-carboxamide has not been reported, analysis of the closely related compound N-(4-methylphenyl)benzamide provides significant insight into the expected molecular geometry, bond parameters, and intermolecular interactions. nih.govresearchgate.net This analogue differs by the absence of the fused furan (B31954) ring.

The crystal structure of N-(4-methylphenyl)benzamide reveals key geometric parameters. nih.govresearchgate.net The amide linkage is a critical feature, and its bond lengths and angles define the connection between the benzoyl and 4-methylphenyl moieties. The dihedral angle between the benzene (B151609) and methylphenyl rings is 63.41 (5)°, indicating a significant twist between the two aromatic systems. nih.govresearchgate.net Furthermore, the amide group itself is twisted relative to the benzene ring by 20.5 (1)°. nih.govresearchgate.net These parameters are crucial for understanding the molecule's conformation in the solid state.

Table 1: Selected Bond Lengths for N-(4-methylphenyl)benzamide Data sourced from a crystallographic study of N-(4-methylphenyl)benzamide, a related compound. nih.govresearchgate.net

| Bond | Length (Å) |

|---|---|

| C=O | ~1.23 |

| C-N (amide) | ~1.35 |

| N-C (aryl) | ~1.42 |

Table 2: Selected Bond Angles for N-(4-methylphenyl)benzamide Data sourced from a crystallographic study of N-(4-methylphenyl)benzamide, a related compound. nih.govresearchgate.net

| Bond | Angle (°) |

|---|---|

| O-C-N (amide) | ~122 |

| C-N-C | ~127 |

| C-C-C (aromatic) | 118 - 121 |

The way molecules arrange themselves in a crystal lattice is determined by intermolecular forces. In the crystal structure of N-(4-methylphenyl)benzamide, molecules are linked into chains along the b-axis direction by intermolecular N—H⋯O hydrogen bonds. nih.govresearchgate.net This is a common and strong interaction for amides, where the amide hydrogen acts as a donor and the carbonyl oxygen acts as an acceptor.

For benzofuran-containing structures, other weak intermolecular interactions such as C–H⋯O and π⋯π stacking interactions are also significant in stabilizing the crystal structure. mdpi.com It is highly probable that N-(4-methylphenyl)-1-benzofuran-2-carboxamide would exhibit a similar N—H⋯O hydrogen bonding motif, complemented by weaker interactions involving the benzofuran and methylphenyl rings, to form a stable three-dimensional network.

Chromatographic Methods for Purity Assessment and Analytical Characterization

Chromatographic techniques are essential for the purification and purity assessment of synthesized organic compounds. For benzofuran-2-carboxamide (B1298429) derivatives, column chromatography and thin-layer chromatography (TLC) are standard methods.

Column chromatography, typically using silica (B1680970) gel as the stationary phase, is widely employed for the purification of these compounds after synthesis. nih.govsemanticscholar.org A solvent system, often a mixture of a non-polar solvent like hexane (B92381) or pentane (B18724) and a more polar solvent like ethyl acetate (B1210297), is used to elute the compound from the column, separating it from byproducts and unreacted starting materials. semanticscholar.org

Thin-layer chromatography is used to monitor the progress of a chemical reaction and to get a preliminary assessment of the purity of the product. nih.gov For some benzofuran derivatives with limited solubility in common organic solvents, alternative purification methods like Soxhlet extraction have been utilized. chemrxiv.org

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of chemical compounds. In the context of novel synthesized molecules such as N-(4-methylphenyl)-1-benzofuran-2-carboxamide, HPLC is instrumental in assessing purity, monitoring reaction progress, and for preparative purification. While specific, detailed HPLC analytical methods for N-(4-methylphenyl)-1-benzofuran-2-carboxamide are not extensively documented in publicly available scientific literature, the analysis of structurally similar benzofuran carboxamide derivatives provides a framework for its potential chromatographic behavior and method development.

The separation of benzofuran derivatives is typically achieved using reversed-phase HPLC. This technique employs a nonpolar stationary phase, often a C18 (octadecylsilyl) modified silica gel, and a polar mobile phase. The elution of compounds is then controlled by varying the polarity of the mobile phase, which commonly consists of a mixture of water and an organic modifier such as acetonitrile (B52724) or methanol.

For compounds like N-(4-methylphenyl)-1-benzofuran-2-carboxamide, which possess aromatic rings and a carboxamide linkage, a gradient elution method is often preferred. This involves changing the composition of the mobile phase during the analysis, starting with a higher polarity to elute more polar impurities and gradually increasing the organic modifier concentration to elute the less polar compound of interest. The inclusion of additives like formic acid or trifluoroacetic acid in the mobile phase can improve peak shape and resolution by suppressing the ionization of acidic or basic functional groups.

Detection of N-(4-methylphenyl)-1-benzofuran-2-carboxamide is effectively achieved using a UV-Vis spectrophotometric detector. The benzofuran and phenyl moieties contain chromophores that absorb ultraviolet light, typically in the range of 254 nm to 320 nm. The selection of an optimal detection wavelength is crucial for achieving high sensitivity.

While a specific, validated HPLC method with defined parameters for N-(4-methylphenyl)-1-benzofuran-2-carboxamide is not available in the reviewed literature, a hypothetical set of starting conditions for method development can be proposed based on the analysis of related compounds. These parameters would require optimization and validation for this specific analyte.

Hypothetical HPLC Parameters for Method Development:

| Parameter | Suggested Condition |

| Stationary Phase | C18 silica gel (e.g., 4.6 mm x 250 mm, 5 µm particle size) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |

| Gradient | 50-95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

It is important to reiterate that the above table represents a starting point for method development and is not based on a validated analysis of N-(4-methylphenyl)-1-benzofuran-2-carboxamide. The actual retention time and optimal conditions would need to be determined experimentally. The synthesis and characterization of various benzofuran carboxamide derivatives have been reported, and in such studies, purity is often confirmed by techniques including HPLC, though detailed methods are not always provided.

Computational Chemistry and Molecular Modeling Studies of N 4 Methylphenyl 1 Benzofuran 2 Carboxamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) for a given molecular structure, yielding information about its electronic distribution, energy levels, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely employed for geometry optimization, where the most stable, lowest-energy conformation of a molecule is determined. For N-(4-methylphenyl)-1-benzofuran-2-carboxamide, DFT calculations, often using basis sets like B3LYP/6-31G(d,p), can predict bond lengths, bond angles, and dihedral angles with high accuracy, closely matching experimental data from techniques like X-ray crystallography. researchgate.net

A critical aspect of DFT analysis is the examination of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a crucial parameter for determining the molecule's chemical reactivity, kinetic stability, and polarizability. researchgate.net A smaller HOMO-LUMO gap suggests higher reactivity and lower stability. researchgate.net

In studies of related benzofuran (B130515) structures, such as 1-benzofuran-2-carboxylic acid, DFT calculations have been used to determine these electronic parameters. researchgate.net The HOMO is typically localized over the benzofuran ring system, indicating this region is prone to electrophilic attack, while the LUMO is distributed across the carboxamide moiety. The addition of the N-(4-methylphenyl) group influences the electronic distribution and energy levels of these orbitals.

Table 1: Representative Frontier Molecular Orbital Energies and Related Properties Calculated via DFT for a Related Benzofuran Core Structure

| Molecular Property | Calculated Value (eV) |

| EHOMO | -6.367 |

| ELUMO | -1.632 |

| Energy Gap (ΔE) | 4.735 |

| Ionization Potential (I) | 6.367 |

| Electron Affinity (A) | 1.632 |

| Global Hardness (η) | 2.367 |

| Chemical Potential (µ) | -3.999 |

Note: Data is based on calculations for the parent compound 1-benzofuran-2-carboxylic acid and serves as an illustrative example of the parameters derived from DFT. researchgate.net

Quantum chemical calculations, particularly DFT, are powerful tools for predicting spectroscopic properties. d-nb.info The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is a key application. nih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, theoretical chemical shifts can be determined. These predicted values are often in excellent agreement with experimental data, with mean absolute errors of less than 0.2 ppm for ¹H and 2 ppm for ¹³C. d-nb.info

This predictive capability is invaluable for structural elucidation and for confirming the identity of newly synthesized compounds like N-(4-methylphenyl)-1-benzofuran-2-carboxamide. researchgate.net The calculations can help assign specific peaks in an experimental spectrum to the corresponding atoms in the molecule, resolving ambiguities, especially in complex structures. d-nb.infod-nb.info

Molecular Docking Investigations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. This method is crucial in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's biological activity.

For N-(4-methylphenyl)-1-benzofuran-2-carboxamide, molecular docking studies can be performed against various biological targets to predict its potential therapeutic applications. The benzofuran-2-carboxamide (B1298429) scaffold has been investigated as a ligand for several receptors, including sigma receptors and various enzymes. nih.govnih.gov

The docking process involves placing the ligand in the active site of the receptor and evaluating different binding poses using a scoring function. This function estimates the binding free energy, with lower scores typically indicating a more favorable binding affinity. dntb.gov.ua Studies on similar benzofuran derivatives have successfully predicted their binding modes and correlated docking scores with experimentally determined inhibitory activities (e.g., IC₅₀ or Kᵢ values). nih.govnih.gov For instance, benzofuran-2-carboxylic acid derivatives have been docked into the active site of lymphoid tyrosine phosphatase (LYP) to explore their potential as inhibitors. nih.gov

Table 2: Example of Molecular Docking Results for Benzofuran Derivatives Against Various Protein Targets

| Compound Class | Protein Target | Key Interacting Residues | Predicted Activity |

| Benzofuran-2-carboxylic acids | Pim-1 Kinase | Not specified | Kinase Inhibition |

| 2-Phenyl-benzofuran-3-carboxamides | Staphylococcus aureus Sortase A | Cys184, Trp194, Arg197 | Enzyme Inhibition |

| N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides | Sigma-1 Receptor | Not specified | Receptor Binding |

| Benzofuran-2-carboxylic acids | Lymphoid Tyrosine Phosphatase (LYP) | Not specified | Enzyme Inhibition |

Note: This table summarizes findings for related compound classes to illustrate the application of molecular docking. nih.govnih.govnih.govnih.gov

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific noncovalent interactions that stabilize the ligand-receptor complex. cambridgemedchemconsulting.comgatech.edu For N-(4-methylphenyl)-1-benzofuran-2-carboxamide, key interactions can be identified:

Hydrogen Bonding: The amide group (-C(=O)NH-) is a classic hydrogen bond donor (the N-H proton) and acceptor (the carbonyl oxygen). Docking simulations can reveal potential hydrogen bonds between this moiety and amino acid residues in the receptor's active site, such as arginine, cysteine, or tryptophan. nih.gov

Hydrophobic Interactions: The aromatic benzofuran ring and the 4-methylphenyl (tolyl) group are hydrophobic. These can form favorable van der Waals and π-π stacking interactions with nonpolar residues like phenylalanine, leucine, and valine within the binding pocket. dntb.gov.ua

C-H···O and C-H···π Interactions: Weaker interactions, such as those between carbon-hydrogen bonds and oxygen atoms or aromatic rings, can also contribute to binding stability and are often identified in detailed docking analyses. nih.gov

Understanding these interactions is critical for structure-activity relationship (SAR) studies and for designing more potent and selective analogs. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations introduce temperature, motion, and time, offering a dynamic view of the system. nih.gov MD simulations solve Newton's equations of motion for all atoms in the system, allowing researchers to observe how the complex behaves over a period of time, typically nanoseconds to microseconds.

For N-(4-methylphenyl)-1-benzofuran-2-carboxamide, an MD simulation would typically start with the best-docked pose. The simulation would then reveal:

Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone, the stability of the binding pose can be assessed. plos.org A stable, low-fluctuation RMSD suggests a durable interaction.

Conformational Analysis: MD allows the ligand to explore different conformations within the binding site, which may lead to a more energetically favorable pose than the one predicted by rigid docking. It also reveals the flexibility of both the ligand and the protein.

Refinement of Interactions: The simulation can show the formation and breaking of intermolecular interactions, such as hydrogen bonds, over time, providing a more realistic picture of the binding dynamics and helping to calculate a more accurate binding free energy.

MD simulations are computationally intensive but provide a higher level of detail, validating docking results and offering crucial information on the conformational dynamics and stability essential for rational drug design. researchgate.net

Analysis of Protein-Ligand Complex Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In the context of drug design, MD simulations provide a dynamic view of how a ligand, such as N-(4-methylphenyl)-1-benzofuran-2-carboxamide, interacts with its protein target. These simulations can reveal crucial information about the stability of the protein-ligand complex, the key amino acid residues involved in binding, and the conformational changes that may occur upon ligand binding.

While specific MD simulation studies on N-(4-methylphenyl)-1-benzofuran-2-carboxamide are not extensively documented in publicly available literature, the principles of such analyses can be inferred from studies on related benzofuran derivatives. For instance, in silico studies of 4-nitrophenyl functionalized benzofurans with bovine serum albumin (BSA) have demonstrated the utility of molecular docking to predict binding sites and key interactions, such as hydrogen bonding and van der Waals forces. Such studies provide a foundation for hypothesizing the interaction of N-(4-methylphenyl)-1-benzofuran-2-carboxamide with a protein target. The stability of these interactions over the simulation time, typically nanoseconds, is assessed by analyzing parameters like the root-mean-square deviation (RMSD) of the protein and ligand atoms. A stable RMSD suggests that the ligand remains securely bound in the active site.

Conformational Sampling and Free Energy Calculations

A significant challenge in molecular modeling is accurately predicting the binding affinity of a ligand for its target protein. Free energy calculations provide a quantitative measure of this affinity, which is directly related to the ligand's potency. Methods like Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) are considered the gold standard for these calculations. These methods simulate a non-physical pathway to compute the free energy difference between two states, such as a ligand in solution and a ligand bound to a protein.

The accuracy of free energy calculations is highly dependent on adequate conformational sampling of the system. Enhanced sampling techniques are often employed to overcome the limitations of conventional MD simulations in exploring the vast conformational space of a protein-ligand complex. These methods accelerate the exploration of different binding modes and protein conformations, leading to more reliable free energy estimates.

Structure-Activity Relationship (SAR) Studies Through Computational Approaches

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the key molecular properties (descriptors) that influence activity, QSAR models can be used to predict the activity of novel compounds and to guide the design of more potent molecules.

For a class of compounds like benzofuran-2-carboxamides, a QSAR study would involve compiling a dataset of molecules with varying structural modifications and their corresponding measured biological activities. A wide range of molecular descriptors would then be calculated for each compound, including:

Electronic descriptors: Such as partial charges, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Steric descriptors: Related to the size and shape of the molecule, like molecular weight and volume.

Hydrophobic descriptors: Such as the logarithm of the partition coefficient (logP), which measures the lipophilicity of the compound.

Topological descriptors: Which describe the connectivity of atoms in the molecule.

Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms, are then used to build a model that correlates these descriptors with the observed activity.

QSAR studies on benzofuran derivatives have successfully identified key features for various biological activities. For example, a 2D-QSAR study on benzofuran-based vasodilators revealed the importance of specific descriptors in governing their pharmacological properties. Similarly, QSAR modeling of benzofuran derivatives for antioxidant activity highlighted the significance of electronic and physicochemical properties. These studies provide a framework for how a QSAR model for N-(4-methylphenyl)-1-benzofuran-2-carboxamide and its analogs could be developed to optimize a specific biological activity.

Table 1: Examples of Molecular Descriptors Used in QSAR Studies of Benzofuran Derivatives

| Descriptor Category | Example Descriptors | Potential Influence on Activity |

| Electronic | HOMO Energy, LUMO Energy, Dipole Moment | Governs the ability to participate in electronic interactions with the target. |

| Steric | Molecular Weight, Molar Refractivity, Surface Area | Influences the fit of the molecule within the binding site. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Affects membrane permeability and hydrophobic interactions with the target. |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Describes the branching and connectivity of the molecular structure. |

This table is for illustrative purposes and the specific descriptors of importance would be determined through the QSAR modeling process.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful tool in drug discovery used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups.

A pharmacophore model for a target of interest for N-(4-methylphenyl)-1-benzofuran-2-carboxamide could be generated in two primary ways:

Ligand-based: If a set of active molecules is known, their common chemical features can be aligned to generate a pharmacophore model that represents the key interactions required for activity.

Structure-based: If the three-dimensional structure of the protein target is available, the key interaction points within the binding site can be used to define the pharmacophore features.

Once a pharmacophore model is developed and validated, it can be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophoric features. This process, known as virtual screening, allows for the rapid identification of potential hit compounds with diverse chemical scaffolds.

Table 2: Potential Pharmacophoric Features of N-(4-methylphenyl)-1-benzofuran-2-carboxamide

| Feature Type | Potential Origin in the Molecule |

| Aromatic Ring | Benzofuran ring system, Phenyl ring |

| Hydrogen Bond Acceptor | Carbonyl oxygen of the amide |

| Hydrogen Bond Donor | Amide nitrogen |

| Hydrophobic Group | Benzofuran core, Methyl group on the phenyl ring |

This table represents a hypothetical pharmacophore model. The actual features and their spatial arrangement would be determined based on experimental data or the structure of the biological target.

Mechanistic Investigations of Biological Interactions for N 4 Methylphenyl 1 Benzofuran 2 Carboxamide and Its Derivatives

Enzyme and Receptor Binding Mechanisms

The benzofuran-2-carboxamide (B1298429) scaffold serves as a versatile backbone for designing molecules that can bind with high affinity and specificity to various biological targets, including enzymes and receptors.

Derivatives of benzofuran (B130515) have demonstrated significant inhibitory activity against several classes of enzymes, particularly kinases and oxidases.

Kinase Inhibition: The dysregulation of protein kinases is a common factor in the progression of diseases like cancer, making them a key target for therapeutic agents. nih.gov The N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives, which share structural similarities with the anilinic portion of N-(4-methylphenyl)-1-benzofuran-2-carboxamide, have been identified as selective inhibitors of the class III receptor tyrosine kinase (RTK) subfamily. nih.govresearchgate.net Furthermore, heterocycles incorporating the benzofuran moiety have been recognized for their kinase inhibition properties. mdpi.com For instance, certain 4-thiazol-2-anilinopyrimidine derivatives have been designed as potent inhibitors of cyclin-dependent kinase 9 (CDK9), which plays a role in reinstating apoptosis in cancer cells by targeting survival proteins. acs.org

Oxidase Inhibition: Monoamine oxidases (MAOs) are crucial enzymes that catalyze the oxidative deamination of neurotransmitters. nih.gov Benzofuran–thiazolylhydrazone derivatives have been synthesized and evaluated as potent MAO inhibitors. nih.gov One such derivative, 2-(2-(benzofuran-2-ylmethylene)hydrazinyl)-4-(2,4-dichlorophenyl)thiazole, displayed significant inhibitory activity against the MAO-A isoenzyme, with a very low IC50 value, indicating high potency. nih.gov Similarly, studies on tosylated acyl hydrazone derivatives also revealed inhibitory activity against both MAO-A and MAO-B. mdpi.com Kinetic studies have shown that these compounds can act as reversible competitive inhibitors of MAO enzymes. mdpi.com

Table 1: Inhibitory Activity of Benzofuran Derivatives Against Oxidases

| Compound Derivative | Target Enzyme | Inhibition Constant (IC50) | Inhibition Type | Ki Value | Source |

|---|---|---|---|---|---|

| 2-(2-(benzofuran-2-ylmethylene)hydrazinyl)-4-(2,4-dichlorophenyl)thiazole | MAO-A | 0.073 ± 0.003 μM | Not Specified | Not Specified | nih.gov |

| N′-(3-Fluorobenzylidene)-4-[(4-methylphenyl)sulfonyloxy]benzohydrazide (3o) | MAO-A | 1.54 µM | Reversible Competitive | 0.35 ± 0.074 µM | mdpi.com |

| N′-(3-Nitrobenzylidene)-4-[(4-methylphenyl)sulfonyloxy]benzohydrazide (3s) | MAO-B | 3.64 µM | Reversible Competitive | 1.97 ± 0.65 µM | mdpi.com |

Polymerase Interactions: DNA polymerases are essential for DNA replication and repair. nih.gov The catalytic mechanism of these enzymes is complex, often involving a two-metal-ion mechanism for nucleotide incorporation. nih.gov While the benzofuran scaffold is a known DNA intercalator, specific kinetic data on the inhibition of polymerases by N-(4-methylphenyl)-1-benzofuran-2-carboxamide is not extensively detailed in the available literature.

Benzofuran-2-carboxamide derivatives have been developed as selective ligands for specific receptor systems, notably sigma receptors.

Sigma Receptor Binding: Sigma receptors, which are divided into sigma-1 and sigma-2 subtypes, are involved in modulating various neurotransmitter systems. nih.gov Novel 3-methyl-N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides have been synthesized and show high affinity for the sigma-1 receptor. nih.govnih.gov These compounds exhibit Ki values in the nanomolar range, indicating strong binding. nih.govnih.gov For example, the derivative KSCM-1, which has two methoxy (B1213986) substituents on the benzofuran ring, was found to be more selective for the sigma-1 receptor over the sigma-2 receptor. nih.govnih.gov The high affinity of these ligands suggests their potential to modulate dopamine, acetylcholine, NMDA, and opioid receptor functions through their action on sigma-1 receptors. nih.gov

Table 2: Binding Affinity of Benzofuran-2-Carboxamide Derivatives at Sigma-1 Receptors

| Compound Derivative | Binding Affinity (Ki) at Sigma-1 Receptor | Selectivity | Source |

|---|---|---|---|

| KSCM-1 | 27.5 nM | More selective for sigma-1 over sigma-2 | nih.govnih.gov |

| KSCM-5 | 7.8 - 34 nM (range for series) | Not Specified | nih.govnih.gov |

| KSCM-11 | 7.8 - 34 nM (range for series) | Not Specified | nih.govnih.gov |

Other Receptor Interactions: The benzofuran scaffold is also explored for its interaction with other receptors. For instance, some derivatives have been investigated as modulators of the CCL20/CCR6 axis, which is implicated in inflammatory diseases and cancer. nih.gov Additionally, certain 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives have shown protective effects against NMDA-induced excitotoxicity, suggesting a potential interaction with or modulation of NMDA receptor pathways. nih.govresearchgate.net

Modulation of Cellular Signaling Pathways

The interaction of N-(4-methylphenyl)-1-benzofuran-2-carboxamide and its derivatives with enzymes and receptors translates into the modulation of intracellular signaling pathways that govern key cellular functions.

A significant area of investigation for benzofuran-2-carboxamides is their antiproliferative effect on tumor cells. Studies have shown that certain derivatives exert concentration-dependent antiproliferative effects on various cancer cell lines. nih.gov

For example, the 2-N-acetamidopyridyl substituted derivative 3h and the 2-imidazolynyl substituted amide 3i demonstrated selective antiproliferative activity against the SW620 (human colon adenocarcinoma) cell line. nih.gov Another derivative, the 2-imidazolynyl substituted compound 6f , showed selectivity for the SK-BR-3 (human breast adenocarcinoma) cell line. nih.gov

Mechanistic studies revealed that these compounds can induce cell death through different pathways. Compounds 3h and 6f were found to induce apoptosis, a form of programmed cell death. nih.gov In contrast, compound 3i appeared to act through a cell death mechanism other than apoptosis. nih.gov The induction of apoptosis is a key strategy for cancer treatment. nih.gov This process can be initiated through the intrinsic mitochondrial pathway, which involves the regulation of pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-2. nih.gov The activation of executioner caspases, such as Caspase 3, ultimately leads to the cleavage of cellular substrates like PARP, resulting in cell death. nih.gov

Table 3: Antiproliferative Activity of Benzofuran-2-Carboxamide Derivatives

| Compound Derivative | Target Cell Line | Effect | Mechanism of Cell Death | Source |

|---|---|---|---|---|

| 3h (2-N-acetamidopyridyl substituted) | SW620 | Selective concentration-dependent antiproliferative | Apoptosis | nih.gov |

| 3i (2-imidazolynyl substituted) | SW620 | Selective concentration-dependent antiproliferative | Non-apoptotic | nih.gov |

| 6f (2-imidazolynyl substituted) | SK-BR-3 | Selective concentration-dependent antiproliferative | Apoptosis | nih.gov |

Benzofuran derivatives have shown notable effects on signaling pathways related to inflammation. mdpi.com The NF-κB and MAPK signaling pathways are classical inflammatory cascades that regulate the expression of numerous pro-inflammatory mediators. mdpi.com

Studies on novel heterocyclic/benzofuran hybrids have indicated that they can exert anti-inflammatory effects by modulating these pathways. mdpi.com For instance, the piperazine/benzofuran hybrid 5d was found to reduce the expression of key inflammatory cytokines such as IL-1β, TNF-α, and IL-6 in both serum and tissues. mdpi.com This suggests that the anti-inflammatory mechanism of these compounds is related to the inhibition of the NF-κB and MAPK signaling pathways. mdpi.com

Furthermore, benzofuran-2-carboxamide derivatives have been identified as modulators of the CCL20/CCR6 chemokine axis. nih.gov This axis plays a recognized role in autoimmune and inflammatory disorders, and its inhibition represents a promising therapeutic strategy. nih.gov The ability of these compounds to block CCL20-induced chemotaxis highlights their immunomodulatory potential. nih.gov Another mechanism involves the suppression of the protein kinase C-δ (PKCδ) signaling pathway, which has been linked to the expression of the histamine (B1213489) H1 receptor and Th2 cytokines, both of which are involved in allergic inflammatory responses. nih.gov

The modulation of signaling cascades by benzofuran derivatives can ultimately lead to changes in gene expression and protein synthesis. A prime example is the effect of 4-methoxybenzofuran-5-carboxamide (MBCA), a novel benzofuran derivative. nih.gov

This compound was found to suppress the upregulation of the histamine H1 receptor (H1R) gene, which is often elevated in patients with allergic rhinitis. nih.gov The mechanism for this gene suppression was identified as the inhibition of PKCδ activation. nih.gov In addition to its effect on the H1R gene, MBCA also suppressed the expression of helper T cell type 2 (Th2) cytokine mRNAs in sensitized rats. nih.gov These findings demonstrate a direct link between a benzofuran derivative, a specific signaling pathway (PKCδ), and the transcriptional regulation of genes involved in allergic inflammation. nih.gov

Neuroprotective Mechanisms at the Molecular and Cellular Level

The neuroprotective effects of N-(4-methylphenyl)-1-benzofuran-2-carboxamide and its related derivatives are attributed to a multifactorial mechanism of action at the cellular and molecular levels. Research has focused on two primary pathways: the modulation of pathological neurotransmitter activity and the mitigation of oxidative stress, both of which are critical in the progression of neurodegenerative diseases.

A key neuroprotective mechanism of benzofuran-2-carboxamide derivatives involves their ability to counteract excitotoxicity, a pathological process caused by the overactivation of neurotransmitter receptors such as the N-methyl-D-aspartate (NMDA) receptor. nih.govnih.gov In studies using primary cultured rat cortical cells, several derivatives of 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide demonstrated considerable protection against NMDA-induced excitotoxic neuronal cell damage. koreascience.krresearchgate.net

One of the most potent compounds identified was a derivative with a methyl (-CH3) substitution at the R2 position of the N-phenyl ring, which exhibited a neuroprotective effect comparable to memantine, a known NMDA antagonist. nih.govresearchgate.net By inhibiting the excessive influx of calcium ions triggered by NMDA receptor overstimulation, these compounds help prevent the downstream cascade of neurotoxic events, including neuronal swelling, mitochondrial dysfunction, and apoptosis. This anti-excitotoxic action represents a direct interaction with a critical component of the glutamate (B1630785) neurotransmitter system, thereby preserving neuronal integrity. nih.gov

Another significant molecular interaction involves the modulation of amyloid-beta (Aβ42) peptide aggregation, a central event in the pathology of Alzheimer's disease. nih.gov Certain benzofuran-2-carboxamide derivatives have been shown to inhibit the formation of Aβ42 aggregates. For example, derivatives possessing a 2-methoxyphenol moiety demonstrated a concentration-dependent inhibition of Aβ42 aggregation, suggesting an ability to interfere with the pathogenic self-assembly of these peptides. nih.gov By binding to Aβ42 monomers or early oligomers, these compounds can disrupt the aggregation pathway, thus protecting neuronal cells from Aβ42-mediated cytotoxicity. nih.gov

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems, is a major contributor to neuronal damage in neurodegenerative disorders. nih.gov Benzofuran-2-carboxamide derivatives have been shown to possess direct antioxidant properties that help alleviate this damage. nih.govresearchgate.net

The primary mechanisms of oxidative stress mitigation include direct radical scavenging and the inhibition of lipid peroxidation. koreascience.kr In in-vitro assays, specific derivatives have demonstrated the ability to scavenge stable free radicals like 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) and inhibit lipid peroxidation in rat brain homogenates. nih.govnih.gov A derivative featuring a hydroxyl (-OH) group on the N-phenyl ring was found to be particularly effective, exhibiting both moderate DPPH radical scavenging and appreciable inhibition of lipid peroxidation. nih.gov The presence of an electron-donating -OH substituent is believed to play a key role in these antioxidant actions. nih.gov By neutralizing free radicals and preventing the oxidative degradation of lipids in neuronal membranes, these compounds help maintain cellular homeostasis and protect neurons from oxidative damage. nih.govnih.gov

Structure-Activity Relationship (SAR) Elucidation for Mechanistic Insights

The investigation of structure-activity relationships (SAR) for N-(4-methylphenyl)-1-benzofuran-2-carboxamide and its derivatives is crucial for understanding their mechanisms of action and for the rational design of more potent neuroprotective agents. By systematically modifying the core benzofuran scaffold and the N-phenyl substituent, researchers can identify the key structural features responsible for their biological effects. nih.govnih.gov

The rational design of analogs is a cornerstone of medicinal chemistry, allowing for the systematic exploration of a chemical scaffold's therapeutic potential. nih.govresearchgate.net For the benzofuran-2-carboxamide class, this has involved the synthesis of series of compounds with targeted modifications to probe their neuroprotective and antioxidant activities. nih.govnih.gov

One common approach involves introducing various substituents at different positions on the N-phenyl ring of the carboxamide moiety. nih.govkoreascience.kr By synthesizing a library of derivatives with electron-donating groups (e.g., -CH3, -OH) and electron-withdrawing groups at the ortho, meta, and para positions, researchers can assess the impact of electronics and sterics on biological activity. nih.govresearchgate.net

More advanced synthetic strategies have been developed to create even greater molecular diversity for mechanistic screening. mdpi.com Modular approaches, such as employing 8-aminoquinoline (B160924) directed C–H arylation, allow for the efficient installation of a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran core. mdpi.comchemrxiv.org This enables the generation of structurally complex and diverse collections of benzofuran derivatives, providing a robust platform for in-depth SAR studies and the discovery of novel mechanistic interactions. mdpi.com

SAR studies have successfully correlated specific structural features of benzofuran-2-carboxamide derivatives with their neuroprotective mechanisms. These correlations provide critical insights into how molecular structure dictates biological function.

For anti-excitotoxic activity, the substitution pattern on the N-phenyl ring is a key determinant. nih.govnih.gov Research has shown that a methyl (-CH3) group at the R2 position of the phenyl ring confers the most potent and efficacious neuroprotective action against NMDA-induced excitotoxicity. koreascience.krresearchgate.net In contrast, a hydroxyl (-OH) group at the R3 position also provides marked anti-excitotoxic effects, though to a lesser degree. nih.gov These findings suggest that specific substitutions can enhance the molecule's ability to modulate the NMDA receptor pathway.

The following table summarizes the neuroprotective effects of select 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives against NMDA-induced excitotoxicity.

| Compound ID | N-Phenyl Ring Substitution | Neuroprotective Activity vs. NMDA-induced Excitotoxicity |

| 1f | -CH3 at R2 | Most potent and efficacious; comparable to memantine. nih.govresearchgate.net |

| 1j | -OH at R3 | Marked anti-excitotoxic effects. nih.govnih.gov |

| 1a, 1c, 1i, 1l, 1p, 1q, 1r | Various substitutions | Considerable protection observed. nih.govkoreascience.kr |

For antioxidant activity, the presence of an electron-donating hydroxyl group is critical. The derivative with an -OH at the R3 position (Compound 1j) demonstrated the most significant antioxidant activity, showing both ROS scavenging and inhibition of lipid peroxidation. nih.govnih.gov This directly correlates the phenolic hydroxyl group with the mechanism of oxidative stress mitigation. nih.gov

In the context of Aβ42 aggregation, SAR analysis revealed that a 3-hydroxy-4-methoxyphenyl (vanillyl) group on the carboxamide nitrogen resulted in a compound that inhibited aggregation. nih.gov Conversely, replacing this with a 3,4-dimethoxyphenyl substituent was detrimental, with the resulting compound showing no modulation of Aβ42 aggregation. nih.gov This highlights a high degree of structural specificity required for interaction with the amyloidogenic peptide.

These detailed correlations between structural modifications and mechanistic outcomes underscore the importance of the benzofuran-2-carboxamide scaffold as a tunable platform for developing targeted neuroprotective agents. nih.govnih.gov

Future Research Directions and Prospects for N 4 Methylphenyl 1 Benzofuran 2 Carboxamide in Chemical Science

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The development of efficient and environmentally benign synthetic methods is a cornerstone of modern chemical science. For N-(4-methylphenyl)-1-benzofuran-2-carboxamide and its analogs, future research will likely focus on moving beyond traditional synthetic routes to embrace novel catalytic systems and sustainable practices.

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the synthesis of complex organic molecules. nih.govmdpi.com A highly modular synthetic route involving 8-aminoquinoline (B160924) directed C–H arylation and transamidation chemistry offers a promising avenue for creating a diverse library of benzofuran-2-carboxamides. nih.govchemrxiv.org This strategy allows for the efficient installation of various aryl and heteroaryl substituents at the C3 position of the benzofuran (B130515) scaffold. nih.govchemrxiv.org Further diversification can be achieved through a one-pot, two-step transamidation process. nih.govchemrxiv.org This method's modularity is a significant advantage for generating structurally diverse compounds for screening purposes. nih.govchemrxiv.org

Another innovative approach is the use of visible-light photocatalysis for the C–H amidation of heteroarenes. nih.gov This method utilizes benzoyl azides for the direct and atom-economical amidation of electron-rich heteroarenes like benzofuran, operating under mild conditions with dinitrogen as the only byproduct. nih.gov

Sustainable methodologies, such as microwave-assisted synthesis, are also gaining traction. Microwave irradiation can significantly reduce reaction times and improve yields in the synthesis of benzofuran derivatives. rsc.org The development of catalyst-free and eco-friendly methods, potentially utilizing green solvents, will be a key area of future exploration.

| Synthetic Approach | Key Features | Potential Advantages |

| Palladium-Catalyzed C–H Arylation and Transamidation | Modular, directed C-H functionalization. nih.govchemrxiv.org | High efficiency, access to diverse derivatives. nih.govchemrxiv.org |

| Visible-Light Photocatalysis | Atom-economical, mild reaction conditions. nih.gov | Environmentally friendly, minimal byproducts. nih.gov |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times. rsc.org | Increased yields, operational simplicity. rsc.org |

Advanced Spectroscopic Techniques for In-Depth Structural and Dynamic Analysis

A thorough understanding of the three-dimensional structure and dynamic behavior of N-(4-methylphenyl)-1-benzofuran-2-carboxamide is crucial for elucidating its properties and mechanism of action. Future research will increasingly rely on a suite of advanced spectroscopic techniques to gain deeper insights.

High-resolution mass spectrometry (HRMS) will continue to be essential for confirming the molecular formula of newly synthesized derivatives. Two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy, including techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), will be invaluable for unambiguous assignment of proton and carbon signals, providing detailed information about the connectivity of atoms within the molecule. ipb.ptresearchgate.net For instance, the synthesis of novel benzofuran derivatives has been confirmed using these advanced NMR techniques. oncotarget.com

Solid-state NMR spectroscopy presents a powerful tool for studying the conformation and intermolecular interactions of N-(4-methylphenyl)-1-benzofuran-2-carboxamide in the solid state. This can provide crucial information about crystal packing and polymorphism, which can influence the material's physical properties. mdpi.com Furthermore, the application of directly coupled high-performance liquid chromatography-NMR-mass spectrometry (HPLC-NMR-MS) can be explored for the analysis of metabolites of benzofuran derivatives, offering insights into their in vivo transformations.

| Spectroscopic Technique | Information Gained | Relevance to Research |

| High-Resolution Mass Spectrometry (HRMS) | Exact molecular weight and elemental composition. | Confirmation of synthesized compound identity. |

| 2D NMR (COSY, HSQC, HMBC) | Connectivity of atoms, detailed structural elucidation. ipb.ptresearchgate.net | Unambiguous structure determination of complex derivatives. |

| Solid-State NMR | Conformation and intermolecular interactions in the solid state. mdpi.com | Understanding of crystal packing and physical properties. |

| HPLC-NMR-MS | Separation and identification of metabolites. | Insights into the metabolic fate of the compound. |